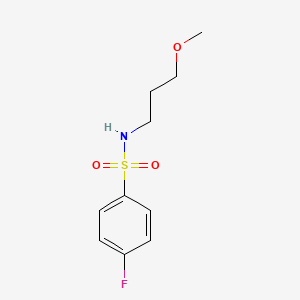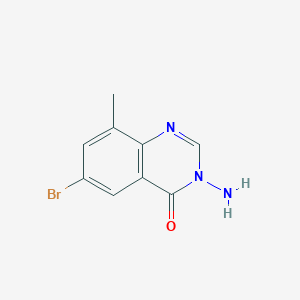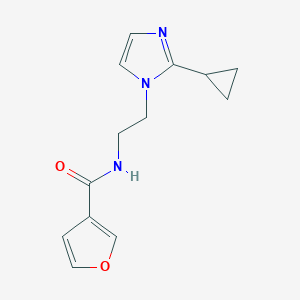![molecular formula C19H20IN3OS B3014177 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide CAS No. 392240-80-1](/img/structure/B3014177.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide” is a compound that incorporates an adamantyl moiety . The adamantyl group is known for its high lipophilicity, which can modify the biological availability of molecules . Adamantane derivatives have been synthesized and tested for their biological activity, resulting in the discovery of several drugs .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and 1-substituted piperazines, yielding the corresponding N-Mannich bases . The reaction of 5-(1-adamantyl)-4-methyl-1,2,4-triazoline-3-thione with various 2-aminoethyl chloride yielded separable mixtures of the S-(2-aminoethyl) and the N-(2-aminoethyl) derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using ¹H NMR and ¹³C NMR spectroscopy . The adamantane moiety contributes to the unique structural properties of these compounds .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and 1-substituted piperazines yielded the corresponding N-Mannich bases .
Physical And Chemical Properties Analysis
Adamantane derivatives are known for their high lipophilicity, which can modify the biological availability of molecules . The rigid cage moiety of the adamantyl group protects nearby functional groups from metabolic cleavage, thereby enhancing the stability and distribution of the drug in blood plasma .
科学的研究の応用
Noncovalent Interactions in Adamantane-Thiadiazole Derivatives
A study by El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrid derivatives, including those related to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide. This research focused on analyzing their crystal structures and the nature of intra- and intermolecular interactions using quantum theory and Hirshfeld surface analysis. The study provided insights into the stabilization of these structures through noncovalent interactions, particularly hydrogen bonding (El-Emam et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Kadi et al. (2010) investigated the antimicrobial and anti-inflammatory activities of several 1-adamanyl-1,3,4-thiadiazole derivatives. While this study primarily focused on medical applications, it contributes to the understanding of the biological activities of thiadiazole derivatives, which may have broader implications in scientific research (Kadi et al., 2010).
Synthesis and Anti-TB Activity
Anusha et al. (2015) described the synthesis of 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles, examining their anti-TB activity. This research highlights the potential of adamantane-thiadiazole derivatives in developing treatments for tuberculosis, demonstrating their scientific applicability in microbiology and pharmaceutical research (Anusha et al., 2015).
Quality Control Methods for Anticonvulsants
Sych et al. (2018) focused on the development of quality control techniques for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, an anticonvulsant related to this compound. This study underscores the importance of analytical techniques in ensuring the safety and efficacy of pharmaceutical compounds, including adamantane-thiadiazole derivatives (Sych et al., 2018).
作用機序
While the exact mechanism of action for “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide” is not specified in the search results, similar compounds have been found to disrupt key components of the S4 subsite implicated in the proton relay, thereby blocking the proton motive force for substrate translocation .
特性
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3OS/c20-15-4-2-1-3-14(15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBPLRCEYCKGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)
![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)

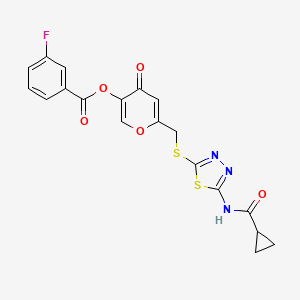
![N-[2-[[5-[(2,6-Dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3014105.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide](/img/structure/B3014106.png)
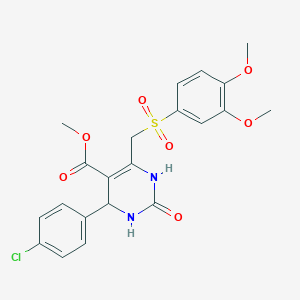
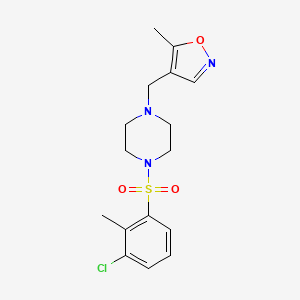
![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)


